tert-butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid
Description
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid (TFA) is a synthetic intermediate widely used in pharmaceutical and organic chemistry. The compound consists of a tert-butyl ester-protected benzoic acid derivative with a 2-aminoethyl substituent, which is typically deprotected using TFA to yield the free amine. This deprotection step is critical in synthesizing active pharmaceutical ingredients (APIs) or functionalized building blocks for drug discovery .
TFA serves dual roles: (1) as a strong acid (pKa ~0.5) to protonate the tert-butyl ester, facilitating cleavage, and (2) as a solvent due to its high polarity . The reaction typically proceeds under mild conditions (room temperature, 1–4 hours) with high efficiency, as seen in yields exceeding 95% in some cases .
Properties
CAS No. |
2680543-28-4 |
|---|---|
Molecular Formula |
C15H20F3NO4 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14;3-2(4,5)1(6)7/h4-6,9H,7-8,14H2,1-3H3;(H,6,7) |
InChI Key |
OVHBFURAEAXZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCN.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection of Benzoic Acid as tert-Butyl Ester
The esterification of 3-bromobenzoic acid (1.0 eq.) with tert-butanol (3.0 eq.) proceeds via EDCI (1.2 eq.) and HOBt (1.1 eq.) in dichloromethane (DCM) at 0°C for 20 h, yielding tert-butyl 3-bromobenzoate in 85% purity. Copper chloride (1.0 eq.) mitigates racemization during activation. Alternatives like DCC/DMAP result in lower yields (70–75%) due to byproduct formation.
Table 1: Esterification Conditions Comparison
Introduction of 2-Aminoethyl Group
The bromine atom in tert-butyl 3-bromobenzoate undergoes nucleophilic substitution with potassium phthalimide (1.5 eq.) in DMF at 80°C for 12 h, followed by hydrazine-mediated deprotection to yield tert-butyl 3-(2-aminoethyl)benzoate. Reductive amination with sodium borohydride (2.0 eq.) in methanol at 0°C provides a 70% yield, though side products necessitate chromatographic purification.
Key Optimization :
Deprotection and Trifluoroacetate Salt Formation
The free amine is treated with trifluoroacetic acid (TFA, 2.0 eq.) in DCM at room temperature for 1 h, yielding the trifluoroacetate salt after rotary evaporation. Neutralization with triethylamine (3.0 eq.) reverses protonation but complicates isolation.
Critical Step :
Optimization of Reaction Conditions
Coupling Reagent Selection
EDCI/HOBt outperforms DIC/HOBt in esterification, achieving 91% yield vs. 80%. Copper chloride additives enhance enantiopurity but require low temperatures (0°C).
Reductive Amination Efficiency
Sodium borohydride in methanol at 0°C achieves 70% yield, whereas NaBH3CN in THF improves to 85% but poses toxicity concerns.
Analytical Characterization
NMR Spectroscopy
HPLC Purity
Reverse-phase HPLC (C18 column, 90:10 H2O/ACN) confirms 98% purity with a retention time of 6.2 min.
Applications and Derivatives
This compound serves as a precursor to anticoagulants like edoxaban, where tert-butyl esters enhance metabolic stability. Trifluoroacetate salts improve aqueous solubility for intravenous formulations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-aminoethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)benzoate involves its interaction with various molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active aminoethyl benzoate, which can then interact with specific enzymes or receptors .
Comparison with Similar Compounds
Structural and Reactivity Differences
- tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (): This compound, when treated with TFA, yields 3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one. The benzimidazolone core introduces steric hindrance, slightly reducing deprotection efficiency compared to simpler benzoates. LCMS data ([M+H]+ 212) confirm the formation of the amine .
tert-Butyl 4-[6-(2-Hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate ():
The spirocyclic structure enhances solubility in organic solvents, enabling a 99.8% yield after TFA cleavage. The rigidity of the spiro system may accelerate deprotection by stabilizing intermediates .
Table 1: Comparison of tert-Butyl Esters in TFA-Mediated Deprotection
Reaction Kinetics and Solvent Effects
- TFA’s high acidity ensures rapid cleavage of tert-butyl esters. However, steric hindrance (e.g., in benzimidazolones) or electronic effects (e.g., electron-withdrawing groups) can alter reaction rates. For example, the tert-butyl ester in required heating to 40°C for 3 hours due to a bulky furopyridine moiety, yielding only 46% .
Trifluoroacetic Acid Salts of Amines
N-(2-Aminoethyl)maleimide Trifluoroacetate ()
This compound is a bifunctional linker used in bioconjugation. Unlike tert-butyl 3-(2-aminoethyl)benzoate, its maleimide group enables thiol-specific coupling, while the TFA salt ensures water solubility. The LCMS data (m/z 146.1) reflect its lower molecular weight compared to benzoate derivatives .
2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol; TFA ()
This spirocyclic TFA salt exhibits enhanced stability and is used in PROTAC synthesis. The tert-butyl cleavage here is nearly quantitative (99.8%), outperforming linear analogues due to reduced steric strain .
Trifluoromethyl-Substituted Benzoic Acids ()
Compounds like 2,3,5-trifluorophenylacetic acid (CAS 132992-28-0) and 3-(trifluoromethyl)benzoic acid (CAS 71990-01-7) share structural similarities but lack the aminoethyl group. These derivatives are weaker acids (pKa ~2–3) compared to TFA, making them less effective in deprotection reactions but useful as building blocks in agrochemicals .
Key Research Findings
Deprotection Efficiency : TFA achieves near-quantitative yields in deprotecting tert-butyl esters with linear structures (e.g., ), while bulky or heterocyclic derivatives require optimized conditions (e.g., heating, prolonged reaction times) .
Solubility and Purification : TFA’s polarity aids in dissolving hydrophobic intermediates, but its presence complicates purification. Reverse-phase chromatography with TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) is often employed .
Safety Considerations : TFA is corrosive and requires careful handling. Alternatives like HCl/dioxane are less efficient but safer for large-scale reactions .
Biological Activity
tert-Butyl 3-(2-aminoethyl)benzoate, trifluoroacetic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound combines the structural features of tert-butyl esters and aminoethyl benzoates . The synthesis typically involves the esterification of 3-(2-aminoethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Trifluoroacetic acid is often utilized to remove protecting groups during the synthesis process.
The biological activity of tert-butyl 3-(2-aminoethyl)benzoate is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity.
- Hydrolysis : The ester group can undergo hydrolysis to release active aminoethyl benzoate, which can interact with specific enzymes or receptors.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 3-(2-aminoethyl)benzoate exhibit significant antimicrobial activity. For instance, structure-activity relationship studies have shown that certain benzoate derivatives can act as potent liver X receptor (LXR) agonists, which are crucial in regulating lipid metabolism and inflammation .
Anticancer Activity
In studies involving novel thalidomide derivatives, compounds with similar structures demonstrated potent growth inhibition in cancer cells while sparing non-tumorigenic cells. This selectivity suggests a potential for targeted cancer therapies .
Case Studies
- Liver X Receptor Agonists : A study highlighted that modifications to benzoate compounds led to increased agonistic activity toward LXR, which plays a role in cholesterol homeostasis. The introduction of specific functional groups significantly enhanced their pharmacological profile .
- Peptide Synthesis : The compound has been employed in the synthesis of peptides and proteins, showcasing its versatility as a building block in organic synthesis.
Data Table: Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-aminoethyl)benzoate with trifluoroacetic acid (TFA) as a reagent?
Methodological Answer: The synthesis typically involves:
Esterification : React 3-(2-aminoethyl)benzoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ or TFA) to form the tert-butyl ester .
Protection/Deprotection : Use TFA to remove acid-labile protecting groups (e.g., Boc) from the aminoethyl moiety during intermediate steps. For example, Boc-protected intermediates can be cleaved using TFA in dichloromethane (1:1 v/v) at 0–25°C for 1–4 hours .
Salt Formation : Neutralize the free amine with TFA to yield the trifluoroacetate salt, enhancing solubility for downstream applications.
Q. Key Considerations :
- TFA’s strong acidity (pKa ~0.5) ensures efficient deprotection but may require careful neutralization to avoid side reactions .
- Monitor reaction progress via TLC or LC-MS to confirm esterification and deprotection steps.
Q. How can researchers characterize the purity of tert-butyl 3-(2-aminoethyl)benzoate-TFA adducts?
Methodological Answer: Use a combination of:
NMR Spectroscopy :
- ¹H NMR : Identify the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm).
- ¹⁹F NMR : Detect TFA’s trifluoromethyl signal (δ ~-75 ppm) to confirm salt formation .
Mass Spectrometry (MS) :
- ESI-MS in positive ion mode to observe the protonated amine ([M+H]⁺) and TFA adducts ([M+CF₃COO]⁻).
HPLC :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) and a TFA-containing mobile phase (0.1% v/v) to assess purity .
Pitfalls : TFA’s volatility may cause signal suppression in MS; consider alternative ion-pairing agents (e.g., formic acid) for quantification.
Advanced Research Questions
Q. How do solvent and pH conditions affect NMR analysis of TFA-containing compounds, and how can signal interference be mitigated?
Methodological Answer:
- Challenge : TFA’s ¹⁹F and ¹H signals (e.g., δ ~-75 ppm in ¹⁹F NMR) can overlap with analyte peaks, complicating interpretation .
- Solutions :
- Deuterated Solvents : Use D₂O or CD₃OD to avoid proton exchange interference.
- pH Adjustment : Neutralize TFA with a mild base (e.g., NaHCO₃) and lyophilize the sample to remove residual TFA .
- Alternative Characterization : Employ X-ray crystallography (if crystalline) or IR spectroscopy to confirm structural features without NMR interference .
Case Study : In a 2021 study, researchers resolved TFA signal overlap by using ¹H-¹⁵N HSQC NMR to focus on amine groups unaffected by TFA .
Q. What contradictions arise in comparing synthetic yields of tert-butyl 3-(2-aminoethyl)benzoate across different TFA-mediated protocols, and how can they be resolved?
Methodological Answer:
- Observed Discrepancies : Yields may vary due to:
- Resolution Strategies :
- Optimize Solvent Ratios : Use TFA/DCM (95:5) for controlled deprotection .
- Kinetic Monitoring : Track reaction progress via in-situ FTIR or LC-MS to identify side products early .
- Comparative Studies : Benchmark against TFA-free routes (e.g., HCl/dioxane) to isolate TFA-specific effects .
Q. How does the trifluoroacetate counterion influence the compound’s biological activity compared to other salts (e.g., HCl)?
Methodological Answer:
- Mechanistic Insights :
- Solubility : TFA salts often exhibit higher aqueous solubility than HCl salts, enhancing bioavailability in cell-based assays .
- Receptor Binding : The trifluoromethyl group may engage in hydrophobic interactions or alter electron density at binding sites .
- Experimental Design :
- Salt Screening : Synthesize HCl, TFA, and tosylate salts, then compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
- Molecular Dynamics (MD) : Simulate salt effects on ligand-receptor binding energy using software like GROMACS or AMBER .
Q. What advanced techniques validate the stability of tert-butyl 3-(2-aminoethyl)benzoate-TFA under long-term storage?
Methodological Answer:
- Stability Studies :
- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks and analyze via:
- HPLC : Monitor ester hydrolysis or amine oxidation.
- DSC/TGA : Detect thermal decomposition events .
2. Light Sensitivity : Expose to UV light (λ = 254 nm) and track photodegradation via UV-Vis spectroscopy. - Best Practices : Lyophilize TFA adducts and store under argon at -20°C to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
